molecular formula C5H8N4O B12853913 5-Methoxypyrimidine-4,6-diamine

5-Methoxypyrimidine-4,6-diamine

Cat. No.: B12853913
M. Wt: 140.14 g/mol
InChI Key: RWTYMGICVPZMME-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with methoxy and amino groups. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of the methoxy group at the 5-position and amino groups at the 4- and 6-positions makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrimidine-4,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Methoxylation: Introduction of the methoxy group at the 5-position can be achieved using methanol and a suitable catalyst.

    Amination: The amino groups at the 4- and 6-positions are introduced through nucleophilic substitution reactions using ammonia or amine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Common industrial processes include:

    Catalytic Methoxylation: Using metal catalysts to enhance the efficiency of methoxylation.

    Continuous Flow Amination: Employing continuous flow reactors to achieve high-throughput amination with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxypyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxypyrimidine-4,6-diamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.

    Pathways Involved: The compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways. For example, it may inhibit DNA synthesis by targeting nucleotide biosynthesis enzymes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diaminopyrimidine: Lacks the methoxy group at the 5-position.

    5-Methylpyrimidine-4,6-diamine: Contains a methyl group instead of a methoxy group at the 5-position.

    5-Hydroxypyrimidine-4,6-diamine: Contains a hydroxyl group at the 5-position.

Uniqueness

5-Methoxypyrimidine-4,6-diamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

5-methoxypyrimidine-4,6-diamine

InChI

InChI=1S/C5H8N4O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9)

InChI Key

RWTYMGICVPZMME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CN=C1N)N

Origin of Product

United States

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